molecular formula C8H9NO2 B166907 1,2-Dimethyl-4-nitrobenzene CAS No. 99-51-4

1,2-Dimethyl-4-nitrobenzene

Cat. No. B166907
CAS RN: 99-51-4
M. Wt: 151.16 g/mol
InChI Key: HFZKOYWDLDYELC-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-nitrobenzene appears as yellow prisms or yellow crystalline solid . It has the molecular formula C8H9NO2 .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethyl-4-nitrobenzene consists of a benzene ring with two methyl groups and one nitro group attached. The IUPAC Standard InChI is InChI=1S/C8H9NO2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

1,2-Dimethyl-4-nitrobenzene has a molecular weight of 151.1626 . More detailed physical and chemical properties were not found in the search results.

Mechanism of Action

Target of Action

1,2-Dimethyl-4-nitrobenzene, also known as 4-Nitro-o-xylene , is an organic compound that primarily targets aromatic compounds in its reactions . The primary targets are the pi electrons in the aromatic ring of benzene .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by 1,2-Dimethyl-4-nitrobenzene involve the degradation of aromatic compounds . The compound’s nitro group imposes a metabolic block on aromatic compounds, which is overcome by two principal strategies: oxidative denitration and subsequent ring-fission, and the reduction of the nitro substituent .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight of 1511626 , can influence its bioavailability

Result of Action

The molecular and cellular effects of 1,2-Dimethyl-4-nitrobenzene’s action primarily involve the transformation of aromatic compounds. The compound’s electrophilic aromatic substitution results in the formation of a substituted benzene ring . This can lead to changes in the structure and function of the affected molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Dimethyl-4-nitrobenzene. Factors such as temperature and pressure can affect the compound’s phase change data, including its boiling point and enthalpy of vaporization . .

properties

IUPAC Name

1,2-dimethyl-4-nitrobenzene
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InChI

InChI=1S/C8H9NO2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3
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InChI Key

HFZKOYWDLDYELC-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C
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Molecular Formula

C8H9NO2
Record name 1,2-DIMETHYL-4-NITROBENZENE
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DSSTOX Substance ID

DTXSID2025133
Record name 1,2-Dimethyl-4-nitrobenzene
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Molecular Weight

151.16 g/mol
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Physical Description

1,2-dimethyl-4-nitrobenzene appears as yellow prisms or yellow crystalline solid. (NTP, 1992), Liquid, Yellow solid; [HSDB]
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Record name Benzene, 1,2-dimethyl-4-nitro-
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Boiling Point

489 °F at 748 mmHg (NTP, 1992), 254 °C @ 760 MM HG
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Flash Point

225 °F (NTP, 1992), 107 °C
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Solubility

1 to 5 mg/mL at 59 °F (NTP, 1992), INSOL IN WATER; SLIGHTLY SOL IN HOT ALCOHOL, SOL IN ETHER /NITROXYLENE/
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Density

1.117 (NTP, 1992) - Denser than water; will sink
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Product Name

1,2-Dimethyl-4-nitrobenzene

Color/Form

YELLOW PRISMS FROM ALCOHOL, CRYSTALLINE NEEDLES, YELLOW LIQ /2,4- & 2,5-ISOMERS/

CAS RN

99-51-4
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Melting Point

86 to 88 °F (NTP, 1992), 30-31 °C
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Synthesis routes and methods

Procedure details

A 250 mL three-necked round bottom flask fitted with reverse dean-stark apparatus was charged with 21.205 g o-xylene (0.2 mol), 120 mL 1,2 dichloro ethane, and 4.242 g catalyst as prepared in example 5. The flask was flushed with nitrogen. The solution was refluxed at 110° C. for 1 h. Then 16.4 mL of 70% HNO3 (0.266 mol) was added to the reaction flask dropwise. The water formed during the reaction was removed azeotropically using the reverse dean-stark apparatus. The reaction was carried out for 8 h. The reaction was monitored by GC analysis. In this reaction 74.5% conversion of o-xylene was obtained with 44.8% and 53.7% 3-nitro o-xylene (3NOx) and 4-nitro o-xylene (4NOx), respectively. Other unidentified products were 1.5%.
Quantity
21.205 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
4.242 g
Type
catalyst
Reaction Step One
Name
Quantity
16.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
53.7%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethyl-4-nitrobenzene
Reactant of Route 2
1,2-Dimethyl-4-nitrobenzene
Reactant of Route 3
1,2-Dimethyl-4-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1,2-Dimethyl-4-nitrobenzene
Reactant of Route 5
1,2-Dimethyl-4-nitrobenzene
Reactant of Route 6
1,2-Dimethyl-4-nitrobenzene

Q & A

Q1: What are the primary applications of 1,2-Dimethyl-4-nitrobenzene in chemical synthesis?

A1: 1,2-Dimethyl-4-nitrobenzene serves as a crucial starting material in the synthesis of various compounds, notably the herbicide pendimethalin . Its reactivity makes it valuable for introducing specific chemical groups and building more complex molecules.

Q2: How does the choice of nitrating agent influence the regioselectivity of o-xylene nitration?

A2: Research indicates that using a mixture of sulfuric acid and fuming nitric acid favors the formation of 1,2-dimethyl-3-nitrobenzene over 1,2-dimethyl-4-nitrobenzene during o-xylene nitration . Conversely, employing only fuming nitric acid leads to a higher selectivity for 1,2-dimethyl-4-nitrobenzene . This highlights the significant role of the nitrating agent in directing the reaction pathway and controlling the isomeric product distribution.

Q3: Can you describe the reaction mechanism involved in the formation of 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl acetate from 1,2-dimethyl-4-nitrobenzene?

A3: Nitration of 1,2-dimethyl-4-nitrobenzene with a mixture of acetic anhydride and trifluoroacetic anhydride proceeds via an electrophilic aromatic substitution mechanism . The nitronium ion, generated in situ, acts as the electrophile and attacks the electron-rich aromatic ring. The resulting resonance-stabilized sigma complex then loses a proton to regenerate the aromaticity, yielding 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl acetate.

Q4: What insights does the nitration of 1,2-dimethyl-4-nitrobenzene offer regarding the mechanism of electrophilic aromatic substitution?

A4: The observation of a 1,4-nitro group migration during the rearomatization of 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl acetate provides compelling evidence for the involvement of a bridged intermediate in the reaction mechanism . This finding contributes to a deeper understanding of the intricacies of electrophilic aromatic substitution reactions.

Q5: How is 1,2-Dimethyl-4-nitrobenzene utilized in analytical chemistry?

A5: 1,2-Dimethyl-4-nitrobenzene serves as a model compound to investigate and characterize desorption rates from octadecylsilyl bonded-phase HPLC (High-Performance Liquid Chromatography) particles . By analyzing its behavior in chromatographic systems, researchers gain valuable insights into the separation process and optimize HPLC method development.

Q6: What are the key challenges and considerations in scaling up the continuous-flow nitration of o-xylene to produce 1,2-dimethyl-4-nitrobenzene?

A6: Scaling up the continuous flow nitration of o-xylene necessitates careful optimization of reaction parameters such as temperature, residence time, and reactant concentrations to ensure both high yield and selectivity for 1,2-dimethyl-4-nitrobenzene . Additionally, economic factors, including reactor design and energy consumption, must be considered to achieve cost-effective large-scale production.

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